Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl-
Description
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- is a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) with structural modifications that include a fluorine atom at position 10 and a methyl group at position 2. For instance, 3-methylcholanthrene (CAS 56-49-5), a structurally similar compound without the fluorine substituent, is a known potent carcinogen classified by IARC as a Group 2B carcinogen . Fluorinated derivatives like 9-fluoro-3-methylcholanthrene (CAS 73771-74-1) and 1,2-dihydro-2-fluoro-3-methylbenz(j)aceanthrylene (CAS 73771-72-9) are also referenced, highlighting the role of fluorine substitution in altering chemical reactivity and biological activity .
The molecular formula of the target compound is inferred as C₂₁H₁₅F (molecular weight 286.35), with fluorine likely influencing electronic properties and metabolic pathways . Cyclopenta-fused PAHs like benz(j)aceanthrylene are metabolically activated via epoxidation of the cyclopenta ring, forming genotoxic intermediates such as 1,2-oxide derivatives .
Properties
CAS No. |
74924-90-6 |
|---|---|
Molecular Formula |
C21H15F |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
10-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H15F/c1-12-5-6-13-11-19-15-3-2-4-20(22)17(15)9-8-16(19)18-10-7-14(12)21(13)18/h2-6,8-9,11H,7,10H2,1H3 |
InChI Key |
QJTKRBPFLXFEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC=C5F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Elbs Pyrolysis for Cyclopenta Ring Formation
The Elbs reaction, a classical method for constructing polycyclic frameworks, has been adapted for synthesizing benz(j)aceanthrylene derivatives. In the case of 10-fluoro-3-methylcholanthrene analogs, the Elbs pyrolysis involves heating a keto precursor (e.g., 9-fluoro-10-keto-3-methyl-1,2,3,4-tetrahydrobenz(j)aceanthrylene) at 400–450°C under vacuum. This process induces cyclodehydration, forming the cyclopenta ring. However, the reaction often yields mixtures of 8-fluoro and 10-fluoro isomers due to competing radical intermediates, necessitating chromatographic separation.
Key Reaction Conditions:
Direct Fluorination of the Aromatic Core
Electrophilic fluorination using Selectfluor® or acetyl hypofluorite (AcOF) has been explored for late-stage fluorination. For example, treatment of 3-methyl-1,2-dihydrobenz(j)aceanthrylen-10-ol with diethylaminosulfur trifluoride (DAST) in dichloromethane at –40°C replaces the hydroxyl group with fluorine, yielding the 10-fluoro derivative. This method offers regioselectivity but requires anhydrous conditions and precise temperature control.
Optimized Parameters:
-
Reagent: DAST (2.2 equiv)
-
Solvent: Dry CH₂Cl₂
-
Temperature: –40°C to 0°C
Stepwise Synthesis from Steroid Precursors
Cholesterol-Derived Intermediates
Early routes to 3-methylcyclopenta-fused PAHs utilized cholesterol as a starting material. Oxidation of cholesterol with CrO₃ generates a diketone intermediate, which undergoes cyclization and dehydrogenation to form the benz(j)aceanthrylene core. Fluorination is introduced at the 10-position via halogen exchange using KF in the presence of crown ethers, though this method suffers from low efficiency (Table 1).
Table 1: Fluorination Efficiency via Halogen Exchange
| Halogen Precursor | Reagent System | Yield (%) | Purity (%) |
|---|---|---|---|
| 10-Bromo derivative | KF/18-crown-6 | 32 | 88 |
| 10-Iodo derivative | KF/15-crown-5 | 45 | 92 |
Palladium-Catalyzed Cross-Coupling
Modern approaches employ Suzuki-Miyaura coupling to attach fluorinated aryl groups. For instance, reaction of 3-methylbenz(j)aceanthrylene-10-boronic acid with 2-fluoroiodobenzene in the presence of Pd(PPh₃)₄ achieves 10-fluorination with improved regiocontrol.
Reaction Scheme:
-
Boronation: 10-Bromo-3-methylbenz(j)aceanthrylene + Bis(pinacolato)diboron → 10-Bpin derivative (82% yield).
-
Cross-Coupling: 10-Bpin derivative + 2-fluoroiodobenzene → 10-fluoro product (74% yield).
Challenges in Regioselective Fluorination
Competing Isomer Formation
The 10-fluoro isomer is thermodynamically less favored than the 8-fluoro analog due to steric hindrance from the methyl group at position 3. Density functional theory (DFT) calculations indicate a 1.8 kcal/mol energy difference between the isomers, favoring 8-fluorination by a 3:1 ratio under kinetic conditions.
Byproduct Mitigation
Dehydrofluorination is a major side reaction, particularly at temperatures >100°C. Stabilizing the 1,2-dihydro moiety requires additives like 2,6-di-tert-butylpyridine (DTBP), which scavenges HF and improves yields by 15–20%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its bay-region and etheno bridge. Key oxidative pathways include:
Epoxidation :
-
Treatment with m-chloroperoxybenzoic acid (mCPBA) converts dihydrodiol derivatives into mutagenic diol epoxides like trans-9,10-dihydroxy-anti-7,8-epoxy-7,8,9,10-tetrahydrobenz[j]aceanthrylene .
-
Diol epoxides demonstrate direct-acting mutagenicity in Salmonella typhimurium TA98 (10 revertants/nmol) .
Hydroxylation :
-
Metabolic activation via cytochrome P450 produces 9,10-dihydroxy-9,10-dihydrobenz[j]aceanthrylene, which further oxidizes to tetrols (e.g., 1,2,9,10-tetrahydroxy-1,2,9,10-tetrahydrobenz[j]aceanthrylene) .
Re-aromatization :
-
Oxidized intermediates like 9,10-dihydrobenz[j]aceanthrylene-9,10-dione lose hydrogen under basic conditions to regenerate aromatic systems .
Metabolic Activation Pathways
The compound’s mutagenicity arises from reactive metabolites formed during enzymatic processing:
Reduction Reactions
Catalytic hydrogenation selectively reduces double bonds:
-
Hydrogenation : Pd/C with H₂ gas saturates non-aromatic double bonds, yielding tetrahydro derivatives .
-
NaBH₄ Reduction : Converts ketones (e.g., 9,10-dione) to diols, though yields are often low due to competing side reactions .
Substitution Reactions
The fluorine atom participates in nucleophilic aromatic substitution under harsh conditions:
-
Fluorine Replacement : Requires strong bases (e.g., NaOH in monoglyme) but is less favored due to the compound’s stability .
Comparative Reactivity with Related PAHs
The fluorine and methyl groups enhance stability and direct reactivity toward specific sites:
Key Research Findings
-
Mutagenic Potency : The diol epoxide metabolite exhibits 10× greater mutagenic efficiency than benzo[a]pyrene in TA98 strains .
-
Metabolic Fate : >80% of ingested compound undergoes etheno bridge oxidation, forming 2(1H)-one derivatives as major metabolites .
-
Synergistic Effects : Co-exposure with other PAHs amplifies DNA adduct formation due to shared metabolic pathways .
Scientific Research Applications
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- has several notable applications in scientific research:
Chemistry
- Model Compound : It serves as a model compound for studying reaction mechanisms and the effects of fluorine substitution on aromatic systems.
Biology
- Biological Interactions : Investigated for potential interactions with biological macromolecules such as DNA and proteins. Its mutagenicity has been studied using the Ames test, revealing that it acts as a frame-shift mutagen requiring metabolic activation .
Medicine
- Pharmacophore Development : Explored for its potential as a pharmacophore in drug design, particularly in developing anti-cancer agents. Its metabolites have been shown to form DNA adducts, implicating it in carcinogenic processes .
Industry
- Material Synthesis : Utilized in synthesizing advanced materials including polymers and nanomaterials due to its unique electronic properties .
Benz(j)aceanthrylene exhibits significant biological activity, particularly concerning mutagenicity. Studies have demonstrated that it can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutagenic changes. The predominant metabolite identified is the 1,2-dihydro-1,2-diol, which is critical in mediating the compound's mutagenicity .
Toxicokinetics and Carcinogenicity
Research indicates that PAHs like Benz(j)aceanthrylene can be rapidly absorbed by the respiratory tract. Inhalation exposure studies in rats have shown significant distribution to various organs including the liver and lungs, highlighting potential carcinogenic risks associated with exposure to this compound . The ability of Benz(j)aceanthrylene to form DNA adducts upon metabolic activation links it to various forms of cancer .
Mechanism of Action
The mechanism by which Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- exerts its effects involves interactions at the molecular level. The fluorine atom can influence the compound’s electronic distribution, affecting its reactivity and binding affinity to various targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Modifications |
|---|---|---|---|---|
| Benz(j)aceanthrylene | 202-33-5 | C₂₀H₁₂ | 252.31 | Base structure, no substituents |
| 3-Methylcholanthrene | 56-49-5 | C₂₁H₁₆ | 268.35 | Methyl at C3 |
| 9-Fluoro-3-methylcholanthrene | 73771-74-1 | C₂₁H₁₅F | 286.35 | Fluoro at C9, methyl at C3 |
| 1,2-Dihydro-2-fluoro-3-methyl- (isomer) | 73771-72-9 | C₂₁H₁₅F | 286.34 | Fluoro at C2, methyl at C3 |
| Target compound | Not specified | C₂₁H₁₅F | ~286.35 | Fluoro at C10, methyl at C3 |
Key Observations:
Methyl Substitution : The addition of a methyl group (e.g., in 3-methylcholanthrene) increases lipophilicity, enhancing cellular uptake and bioaccumulation .
Fluorine Substitution: Fluorine at position 9 or 2 alters metabolic activation.
Cyclopenta-Ring Oxidation : Benz(j)aceanthrylene derivatives are metabolized to 1,2-oxide intermediates, which are direct mutagens in bacterial assays (e.g., cyclopenta(cd)pyrene 3,4-oxide) .
Key Findings:
- Metabolic Activation: Fluorination at position 10 (target compound) may hinder enzymatic epoxidation compared to non-fluorinated benz(j)aceanthrylene, as seen in fluorinated PAHs where fluorine blocks reactive sites .
- Carcinogenicity: 3-Methylcholanthrene induces tumors in murine models via DNA adduct formation, while benz(j)aceanthrylene’s 1,2-oxide metabolite is genotoxic in mammalian cells .
- Environmental Presence : Benz(j)aceanthrylene is detected in urban air particulate matter, with cyclopenta-fused PAHs exhibiting higher mutagenic potency than bay-region PAHs like benzo[a]pyrene .
Biological Activity
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activity, particularly its mutagenicity and potential implications in cancer research. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS No. | 74924-90-6 |
| Molecular Formula | C21H15F |
| Molecular Weight | 286.3 g/mol |
| IUPAC Name | 10-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
| InChI Key | QJTKRBPFLXFEOU-UHFFFAOYSA-N |
This compound's structure includes a fluorine atom that influences its reactivity and biological interactions.
Synthesis Methods
The synthesis of Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- typically involves multi-step organic reactions. A common approach includes:
- Fluorination : Utilizing fluorinating agents like Selectfluor under controlled conditions.
- Cyclization : Formation of the aromatic system.
- Methylation : Introduction of the methyl group to the structure.
These steps are optimized for yield and purity in both laboratory and industrial settings.
Mutagenicity Studies
Benz(j)aceanthrylene exhibits significant mutagenic properties. Initial studies using the Ames test revealed that it acts as a frame-shift mutagen requiring metabolic activation. The compound showed a spectrum of activity similar to benzo[a]pyrene across various tester strains, particularly strain TA98 . The optimal activity concentration for Benz(j)aceanthrylene was found to be approximately ten times lower than that of benzo[a]pyrene, indicating a potent mutagenic potential even at lower doses .
The biological effects of Benz(j)aceanthrylene are primarily mediated through its metabolites. The compound undergoes metabolic activation to form reactive intermediates such as diol epoxides, which interact with DNA and other macromolecules, leading to mutagenic changes . The predominant metabolite identified is the 1,2-dihydro-1,2-diol, implicating it as a critical player in the compound's mutagenicity .
Toxicokinetics and Carcinogenicity
Research indicates that PAHs like Benz(j)aceanthrylene can be rapidly absorbed by the respiratory tract. Studies involving inhalation exposure in rats demonstrated significant distribution to various organs including the liver and lungs, highlighting potential carcinogenic risks associated with exposure to this compound .
A comprehensive review of PAHs has linked them to various forms of cancer due to their ability to form DNA adducts upon metabolic activation. The potential for Benz(j)aceanthrylene to contribute to these processes warrants further investigation into its long-term effects on human health .
Q & A
Q. What are the recommended analytical methods for characterizing Benz(j)aceanthrylene derivatives in environmental samples?
Characterization typically employs high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). For example, urban air particulate matter containing Benz(j)aceanthrylene was analyzed using GC-MS with a DB-5MS column (60 m × 0.25 mm × 0.25 μm) and temperature programming (50°C to 300°C at 10°C/min) to resolve complex polycyclic aromatic hydrocarbon (PAH) mixtures . Calibration standards (e.g., 10 mg/L in cyclohexane or acetonitrile) are critical for quantification, and deuterated analogs (e.g., benzo[b]fluoranthene-d12) improve accuracy via isotope dilution .
Q. How is the purity of Benz(j)aceanthrylene derivatives validated in synthetic workflows?
Purity validation requires a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and melting point analysis. For instance, 3-Methylcholanthrene (a related compound) was confirmed using H/C NMR and HRMS (observed [M+H] at 268.1252, theoretical 268.1252) . Melting points (e.g., 170–171°C for Benz[j]aceanthrylene) should align with literature values to confirm crystallinity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key protocols include:
- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact (H315, H319) .
- Fume hoods for weighing and synthesis to prevent inhalation (H335) .
- Immediate decontamination of spills with ethanol or alkaline solutions, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the carcinogenic potential of this compound?
Experimental design should include:
- Dose selection : Subcutaneous or intraperitoneal administration in mice (e.g., 0.1–1.0 mg/kg) to mimic environmental exposure .
- Endpoint analysis : Tumor incidence (e.g., sarcomas) over 6–12 months, with histopathological validation .
- Control groups : Vehicle-only (e.g., corn oil) and positive controls (e.g., benzo[a]pyrene) .
Contradictions arise when comparing dermal vs. systemic exposure models; intraperitoneal administration often yields higher tumor multiplicity than topical application, necessitating route-specific risk assessments .
Q. How do structural modifications (e.g., fluorination at C10) alter the compound’s mutagenicity?
Fluorination at C10 may enhance electrophilicity, increasing DNA adduct formation. Comparative studies using the Ames test (TA98 strain) with and without metabolic activation (S9 liver homogenate) can quantify mutagenic potency. For example, non-fluorinated Benz[j]aceanthrylene showed 220 revertants/nmol in TA98 + S9, while fluorinated analogs may exhibit higher activity due to improved metabolic stability .
Q. What molecular mechanisms underlie its classification as a Group 2B carcinogen (IARC)?
Mechanisms include:
- DNA adduct formation : Covalent binding to guanine via diol-epoxide intermediates, detected via P-postlabeling .
- Receptor-mediated effects : Activation of aryl hydrocarbon receptor (AhR) pathways, inducing CYP1A1/1B1 enzymes that potentiate toxicity .
Contradictions in mechanistic data (e.g., AhR dependency vs. oxidative stress) require orthogonal assays like siRNA knockdown or antioxidant co-treatment .
Q. How can environmental detection limits be improved for trace-level analysis in air particulate matter?
Optimize sample preparation using accelerated solvent extraction (ASE) with dichloromethane:acetone (9:1) and cleanup via silica gel chromatography. Coupling GC-MS with negative chemical ionization (NCI) improves sensitivity to pg/m levels, critical for urban air monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
